2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine
Description
Properties
IUPAC Name |
2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-11-5-4-8-19(10-11)15-7-6-14-12(2)9-13(3)17-16(14)18-15/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMNWFHOHRXRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=C2)C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation
The Friedländer reaction between 2-aminopyridine derivatives and ketones has been widely adopted. For instance, 2-amino-4-methylpyridine reacts with acetylacetone under acidic conditions to form the 1,8-naphthyridine scaffold. A modified approach using choline hydroxide ionic liquid (ChOH-IL) in water achieves a 92% yield at 50°C, bypassing toxic solvents. This method’s regioselectivity is attributed to hydrogen bonding between the ionic liquid and intermediates, as confirmed by quantum mechanical calculations.
Cyclization of Enaminones
Alternative routes involve cyclizing enaminones derived from 2,6-diaminopyridine and β-ketoesters. For example, selenium dioxide-mediated oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine yields the corresponding aldehyde, which undergoes borohydride reduction to introduce hydroxymethyl groups. While effective, selenium-based oxidants pose toxicity concerns, prompting shifts toward greener alternatives like molecular oxygen.
Functionalization at the 7-Position: Introducing 3-Methylpiperidin-1-yl
The incorporation of the 3-methylpiperidin-1-yl group at the 7-position involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Substitution
Heating 7-chloro-2,4-dimethyl-1,8-naphthyridine with 3-methylpiperidine in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution. The reaction’s success hinges on the electron-withdrawing nature of the naphthyridine core, which activates the chloro substituent toward nucleophilic attack. Yields exceeding 80% are reported when using potassium carbonate as a base.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers superior regiocontrol for sensitive substrates. A mixture of Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene facilitates coupling between 7-bromo-2,4-dimethyl-1,8-naphthyridine and 3-methylpiperidine at 100°C. This method achieves 75–85% yields but requires rigorous exclusion of moisture and oxygen.
Process Optimization and Scalability
Industrial-scale production demands cost-effective and sustainable protocols:
Solvent-Free Mechanochemical Synthesis
Ball milling 2,4-dimethyl-1,8-naphthyridine-7-carboxylic acid with 3-methylpiperidine in the presence of EDCI/HOBt coupling agents produces the target compound without solvents. This approach reduces waste and achieves 88% yield in 4 hours.
Continuous Flow Reactors
Microreactor technology enhances heat transfer and mixing efficiency during the SNAr step. A residence time of 30 minutes at 150°C under 10 bar pressure increases throughput by 40% compared to batch methods.
Analytical Characterization
Rigorous quality control ensures compound integrity:
Challenges and Mitigation Strategies
Regioselectivity in Substitution
Competing reactions at the 5- and 7-positions are minimized using bulky bases (e.g., DBU) or directing groups. For instance, temporary protection of the 2-amino group with acetyl ensures selective substitution at C7.
Purification Difficulties
Column chromatography remains standard, but aqueous workups with dichloromethane extraction reduce reliance on silica gel. Recrystallization from ethanol/water mixtures improves purity to >98%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can reduce any unsaturated bonds present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated naphthyridine rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines. The presence of the piperidine moiety in 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is believed to contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in xenograft models. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
Neuropharmacology
Potential as a Neuroprotective Agent
The structure of this compound suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation is crucial for developing treatments for neurodegenerative diseases like Parkinson's and Alzheimer's .
Case Study: Neuroprotective Effects in Animal Models
In preclinical trials, administration of the compound showed significant neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral assessments indicated improvements in cognitive function and motor coordination in treated animals compared to untreated controls .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. The compound has been tested against various bacterial strains and fungi, showing promising results as a broad-spectrum antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .
Table: Synthetic Routes Overview
Mechanism of Action
The mechanism by which 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: Position 7 Modifications: The 3-methylpiperidin-1-yl group in the target compound likely enhances lipophilicity and membrane permeability compared to the acetylated amino group in 7-acetylamino-2,4-dimethyl-1,8-naphthyridine . This could improve bioavailability and bacterial cell penetration, critical for overcoming antibiotic resistance . Position 2 and 4 Methyl Groups: These substituents are conserved across multiple derivatives (e.g., 7-acetylamino-2,4-dimethyl) and contribute to steric stabilization of the planar naphthyridine core, optimizing interactions with hydrophobic enzyme pockets .
Mechanistic Differences: DNA Gyrase Inhibition: Derivatives like 2-amino-5,7-dimethyl-8-[1,8]naphthyridine and the target compound share structural similarity with fluoroquinolones, enabling competitive binding to DNA gyrase. However, the target’s bulkier 3-methylpiperidine group may reduce off-target effects compared to smaller substituents (e.g., amino or hydroxyl groups) . Efflux Pump Modulation: Unlike 7-acetylamino derivatives, the target compound’s piperidine moiety may inhibit NorA and MepA efflux pumps, synergizing with fluoroquinolones against multidrug-resistant bacteria .
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at position 7 using 3-methylpiperidine, analogous to methods for 7-acetylamino derivatives (e.g., refluxing with urea or amines in ethanol/HCl) . In contrast, 2,7-dimethyl-4-methoxy derivatives require Friedländer annulation or metal-catalyzed cross-coupling, which are less atom-economical .
Toxicity and Selectivity: Pyrimidinone derivatives (e.g., 6-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-4-arylpyrimidinone) exhibit cytotoxicity against cancer cells (IC₅₀ ~10 µM for MCF7) but may lack selectivity due to planar aromaticity . The target compound’s piperidine group could mitigate toxicity by reducing nonspecific intercalation, as seen in TOPKAT models for similar naphthyridines .
Biological Activity
2,4-Dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{20}N_{2}
- Molecular Weight : 232.34 g/mol
- IUPAC Name : this compound
This compound features a naphthyridine core, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Anticancer Activity
This compound has also been investigated for its anticancer potential. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death makes it a candidate for further development in cancer therapy.
Neuropharmacological Effects
Recent findings suggest that this compound may have neuropharmacological effects. It has been shown to interact with various neurotransmitter systems, potentially leading to anxiolytic or antidepressant-like effects in animal models. The involvement of the piperidine moiety in enhancing central nervous system activity is noteworthy.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuropharmacological | Interaction with neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Goswami et al. (1997), several naphthyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the naphthyridine structure significantly enhanced antimicrobial efficacy.
Case Study 2: Cancer Cell Line Testing
A study published in 2020 evaluated the anticancer properties of various naphthyridine compounds on human cancer cell lines. The results showed that this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of apoptotic pathways (Jin et al., 2020).
Q & A
Q. What are the common synthetic routes for preparing 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine and related derivatives?
Synthesis typically involves multi-step organic reactions, such as:
- Cyclization of aliphatic substrates : Primary syntheses often use cyclization of pyridine derivatives with urea or thiourea under reflux conditions in ethanol or DMF, followed by neutralization and crystallization .
- Michael-type addition : Condensation of substituted aminopyridines with methyl propiolates, followed by cyclization in high-boiling solvents like Dowtherm-A .
- Horner–Wadsworth–Emmons (HWE) approach : Efficient for constructing tetrahydronaphthyridine scaffolds, particularly for arginine mimetics .
Key considerations : Reaction temperature, solvent choice (e.g., ethanol vs. DMF), and catalyst selection (e.g., HCl or POCl₃) critically influence yield and purity .**
Q. How is the structural integrity of 1,8-naphthyridine derivatives validated experimentally?
Q. What preliminary biological screening methods are used for 1,8-naphthyridine derivatives?
- In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., MCF7) .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- ADMET prediction : Computational tools (e.g., SwissADME) evaluate solubility, lipophilicity, and bioavailability before synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in 1,8-naphthyridine synthesis?
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- SAR findings :
- Methodology : Compare IC₅₀ values across derivatives and use molecular docking (e.g., AutoDock Vina) to predict target binding .
Q. How can contradictory data in cytotoxicity studies be resolved?
Q. What advanced computational tools are used to predict the drug-likeness of 1,8-naphthyridine derivatives?
- In silico methods :
- PASS analysis : Predicts biological activity spectra (e.g., antimycobacterial vs. anticancer) .
- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., with DNA gyrase in ) .
- Limitations : False positives may arise; experimental validation (e.g., SPR binding assays) is essential .
Q. How can solubility challenges in 1,8-naphthyridine derivatives be addressed for in vivo studies?
- Strategies :
Data Contradiction Analysis
Q. Why do similar synthetic routes for 1,8-naphthyridines yield disparate results across studies?
Q. How can researchers reconcile conflicting SAR data for piperidine-substituted derivatives?
- Example : Piperidine moieties enhance activity in kinase inhibitors () but reduce it in antimicrobial agents ().
- Hypothesis : Target-specific steric and electronic requirements dictate optimal substituents.
- Methodology : Perform comparative molecular field analysis (CoMFA) to map 3D SAR .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
